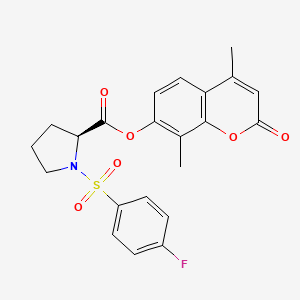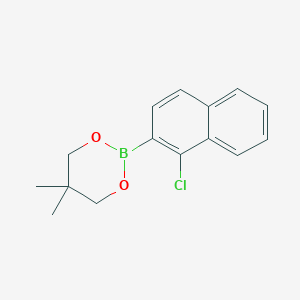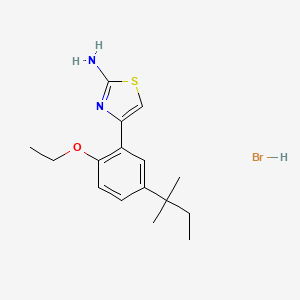![molecular formula C11H13NO2S B12622758 (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one CAS No. 921938-01-4](/img/structure/B12622758.png)
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the thiophene ring and the oxazolidinone core makes it a versatile molecule for further functionalization and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative is coupled with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be introduced using chiral auxiliaries or by employing asymmetric synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group or the thiophene ring can be substituted with various functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Potential applications in the development of chiral drugs.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its use in the treatment of various diseases due to its unique structure.
Industry:
- Used in the synthesis of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mécanisme D'action
The mechanism of action of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazolidinone ring and the thiophene moiety can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (4S)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Ethyl-4-[2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one
Uniqueness:
- The specific configuration (4R) and the presence of the ethyl group at the 4-position make it unique.
- The thiophene ring provides additional electronic and steric properties that can influence its reactivity and interactions.
This compound’s unique structure and properties make it a valuable molecule for further research and development in various scientific fields.
Propriétés
Numéro CAS |
921938-01-4 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
(4R)-4-ethyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-2-11(8-14-10(13)12-11)6-5-9-4-3-7-15-9/h3-7H,2,8H2,1H3,(H,12,13)/t11-/m1/s1 |
Clé InChI |
XEFZLRAMNCMVHP-LLVKDONJSA-N |
SMILES isomérique |
CC[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
SMILES canonique |
CCC1(COC(=O)N1)C=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)


![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)


![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)

![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
